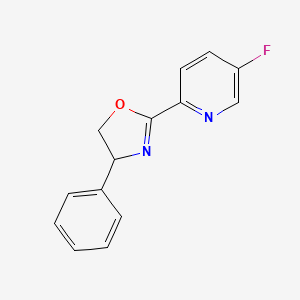![molecular formula C45H42P2 B14769910 (R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes a spirobiindene core and diphenylphosphine groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize metal centers and facilitate chemical reactions.
Preparation Methods
The synthesis of 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the spirobiindene core, followed by the introduction of the diphenylphosphine groups. This can be achieved through various organometallic reactions, such as the reaction of lithium diphenylphosphide with the spirobiindene precursor.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods: Industrial production may involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in different catalytic applications.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine compound.
Substitution: The diphenylphosphine groups can participate in substitution reactions, where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, cross-coupling, and carbonylation.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The spirobiindene core provides a rigid framework that enhances the stability and reactivity of the metal-ligand complex. Molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
Comparison with Similar Compounds
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] can be compared with other similar compounds:
Similar Compounds: Examples include 1,1’-bis(diphenylphosphino)ferrocene (dppf) and 1,2-bis(diphenylphosphino)ethane (dppe).
Uniqueness: The unique spirobiindene core distinguishes it from other phosphine ligands, providing enhanced stability and reactivity. This makes it particularly useful in applications where a rigid and stable ligand is required.
Comparison: Compared to dppf and dppe, 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] offers better performance in certain catalytic reactions due to its unique structural features.
Properties
Molecular Formula |
C45H42P2 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(4'-diphenylphosphanyl-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C45H42P2/c1-43(2)31-45(41-37(43)27-17-29-39(41)46(33-19-9-5-10-20-33)34-21-11-6-12-22-34)32-44(3,4)38-28-18-30-40(42(38)45)47(35-23-13-7-14-24-35)36-25-15-8-16-26-36/h5-30H,31-32H2,1-4H3 |
InChI Key |
HWMOCOCDAFVTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


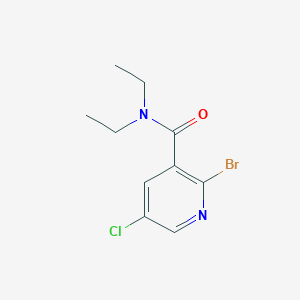
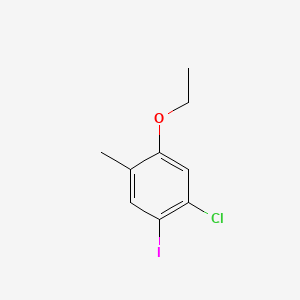
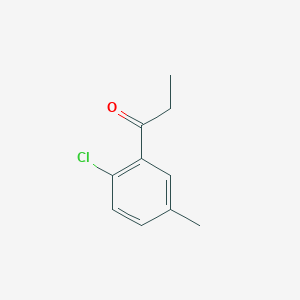

![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
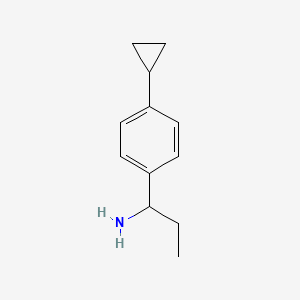
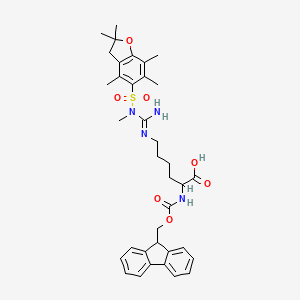

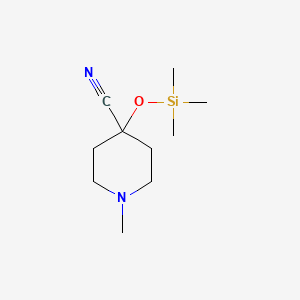
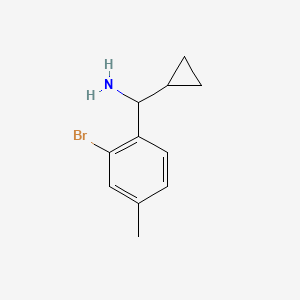
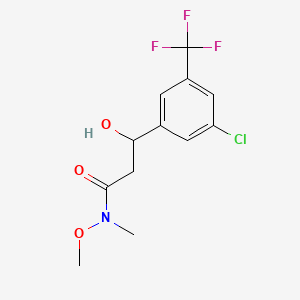
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

